Benzyl-PEG5-THP

Übersicht

Beschreibung

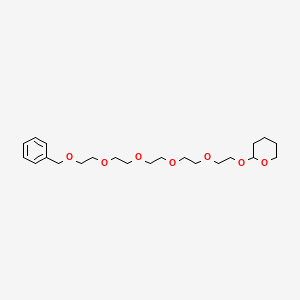

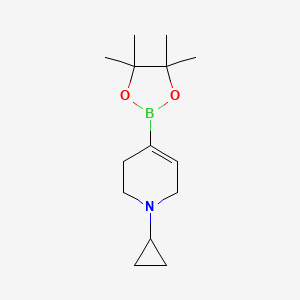

Benzyl-PEG5-THP is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs .

Synthesis Analysis

This compound can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

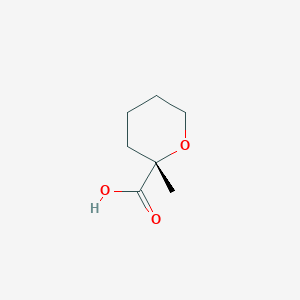

The molecular weight of this compound is 412.52 . The chemical formula is C22H36O7 . The SMILES representation is C1 (OCCOCCOCCOCCOCCOCC2=CC=CC=C2)CCCCO1 .Chemical Reactions Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Physical And Chemical Properties Analysis

The molecular weight of this compound is 412.52 . The chemical formula is C22H36O7 . The SMILES representation is C1 (OCCOCCOCCOCCOCCOCC2=CC=CC=C2)CCCCO1 .Wissenschaftliche Forschungsanwendungen

Cancer Treatment and Tumor Cell Research

- A study investigated the impact of a thiazole derivative complex with PEG-based nanoparticles on murine NK/Ly tumor cells, exploring its effect on cell respiration and mitochondrial membrane potential. This research contributes to the understanding of cancer cell metabolism and the development of targeted anticancer drugs (Ilkiv et al., 2023).

Drug Delivery Systems

- Benzyl-PEG5-THP and related compounds have been studied in the context of drug delivery. For instance, a study on 5-fluorouracil loaded nanoparticles using PEG as a hydrophilic block highlighted the improved pharmacokinetics and anticancer activity of the compound, indicating the potential of PEG-conjugated systems in drug delivery (Li et al., 2008).

Biomedical Material Research

- Research on PEGylated materials, including this compound, has demonstrated their significance in the development of biomaterials. A study on PEG-coated polyurethane films showed decreased THP-1 cell adhesion, suggesting its usefulness in preventing macrophage cell adherence, a critical factor in biomaterial rejection (Shivok & Slee, 2023).

Nanotechnology and Nanomedicine

- The use of PEG and related compounds like this compound in nanotechnology has been explored, particularly in the fabrication of nanoparticles for medical applications. A study on the safety profile of a thiazole derivative complex with PEG-based nanoparticles on liver and blood cells in tumor-bearing mice provided insights into the potential of these compounds in nanomedicine (Ilkiv et al., 2022).

Chemical Synthesis and Catalysis

- This compound has applications in chemical synthesis and catalysis. A study on the palladium-catalyzed aerobic oxidation of benzyl alcohols in PEG-400 highlighted the efficiency of PEG as a reaction medium, demonstrating its role in enhancing catalytic processes (Urgoitia et al., 2011).

Wirkmechanismus

Target of Action

Benzyl-PEG5-THP is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .

Mode of Action

The mode of action of this compound, as a part of a PROTAC molecule, involves two different ligands connected by a linker . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . This brings the target protein in close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By exploiting this system, PROTACs can selectively degrade target proteins .

Result of Action

The primary result of the action of this compound, as a part of a PROTAC molecule, is the selective degradation of target proteins . This can lead to the modulation of cellular processes that the target protein is involved in .

Action Environment

The action of this compound, as a part of a PROTAC molecule, occurs intracellularly . Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence the compound’s action, efficacy, and stability.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O7/c1-2-6-21(7-3-1)20-27-17-16-25-13-12-23-10-11-24-14-15-26-18-19-29-22-8-4-5-9-28-22/h1-3,6-7,22H,4-5,8-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRPIBUKQARHFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCOCCOCCOCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Methylamino)methyl]benzene-1,4-diol](/img/structure/B3117973.png)

![(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid](/img/structure/B3117999.png)

![tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid](/img/structure/B3118048.png)